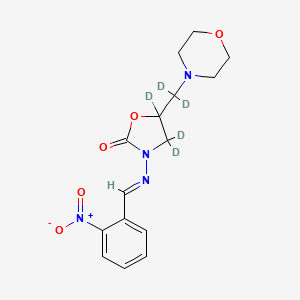

2-NP-AMOZ-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-NP-AMOZ-d5 involves the incorporation of deuterium atoms into the molecular structure of 2-NP-AMOZThe exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to monitor the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-NP-AMOZ-d5 undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to its corresponding amine.

Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include the reduced amine derivative and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Internal Standard in Mass Spectrometry:

2-NP-AMOZ-d5 is primarily utilized as an internal standard in the analysis of nitrofuran metabolites. Its incorporation of deuterium enhances the stability and accuracy of quantification in mass spectrometry techniques such as:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

These methods are crucial for detecting residues of nitrofuran antibiotics in food products, ensuring compliance with safety regulations.

Case Study: Detection of Nitrofuran Metabolites

A study demonstrated the effectiveness of using this compound as an internal standard for confirming the presence of nitrofuran metabolites in egg samples. The method achieved a limit of detection ranging from 0.1 to 0.22 µg/kg, showcasing its reliability and precision in analytical applications .

Biological Research

Metabolism Studies:

In biological research, this compound is employed to study the metabolism of nitrofuran antibiotics within various biological systems. Its deuterated form allows researchers to track metabolic pathways more accurately.

Impact on Cell Growth:

The compound serves as an anti-metabolite, inhibiting metabolic processes in proteins, carbohydrates, and lipids. This application is vital for examining how metabolic inhibitors affect cell growth and drug interactions within metabolic pathways.

Medical Applications

Pharmacokinetic Studies:

this compound plays a critical role in pharmacokinetic studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of nitrofuran antibiotics in the body. By providing a stable reference point, it enhances the accuracy of pharmacological assessments.

Case Study: Pharmacokinetics of Nitrofuran Antibiotics

Research involving this compound has elucidated the pharmacokinetic profiles of various nitrofuran antibiotics, contributing to improved therapeutic strategies and safety evaluations in veterinary medicine .

Industrial Applications

Quality Control in Food Safety:

The compound is extensively used in quality control processes within the food industry to ensure that food products meet safety standards regarding antibiotic residues. Its application helps prevent the consumption of contaminated products and supports compliance with regulatory frameworks.

Table 1: Summary of Applications

| Application Area | Specific Use Case | Methodology/Technique |

|---|---|---|

| Analytical Chemistry | Internal standard for mass spectrometry | LC-MS/MS, LC-ESI-MS/MS |

| Biological Research | Study of antibiotic metabolism | Metabolic pathway analysis |

| Medical Applications | Pharmacokinetic studies | ADME profiling |

| Industrial Applications | Quality control for food safety | Residue analysis |

Wirkmechanismus

The mechanism of action of 2-NP-AMOZ-d5 involves its role as an anti-metabolite, hindering the metabolic processes of proteins, carbohydrates, and lipids. This compound is used to examine cell growth under the influence of metabolic inhibitors and to evaluate the impact of drugs on metabolic pathways. It also facilitates the investigation of protein and molecule responses to oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-NP-AMOZ: The non-deuterated analog of 2-NP-AMOZ-d5, used for similar applications but without the incorporation of deuterium.

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more accurate quantification in analytical applications. This makes it a preferred choice for use as an internal standard in various scientific studies .

Eigenschaften

CAS-Nummer |

1173097-59-0 |

|---|---|

Molekularformel |

C15H18N4O5 |

Molekulargewicht |

339.36 g/mol |

IUPAC-Name |

4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/i10D2,11D2,13D |

InChI-Schlüssel |

PCYAMVONOKWOLP-DTSMCWKPSA-N |

SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] |

Isomerische SMILES |

[2H]C1(C(OC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-])([2H])C([2H])([2H])N3CCOCC3)[2H] |

Kanonische SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] |

Synonyme |

5-(4-Morpholinylmethyl)-3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone-d5; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.